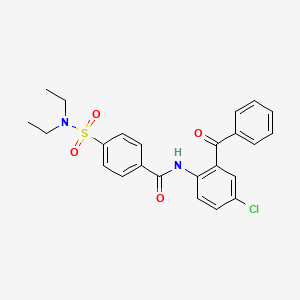

N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O4S/c1-3-27(4-2)32(30,31)20-13-10-18(11-14-20)24(29)26-22-15-12-19(25)16-21(22)23(28)17-8-6-5-7-9-17/h5-16H,3-4H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPIAFFMSXMMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide is an organic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific receptor functions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 396.91 g/mol. Its structure includes a benzamide backbone with a chlorophenyl substituent and a diethylsulfamoyl group, which contribute to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.91 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The primary mechanism of action for this compound involves its interaction with specific G-protein-coupled receptors (GPCRs), notably CCR2 and CCR9. These receptors are implicated in various inflammatory processes and diseases, making this compound a potential therapeutic agent.

- Inhibition of Receptor Functions : Studies indicate that this compound acts as an antagonist for CCR2 and CCR9 receptors, which are involved in the recruitment of immune cells during inflammatory responses . By inhibiting these receptors, the compound may reduce inflammation and related pathologies.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the binding of ligands to CCR2 and CCR9. The IC50 values for these interactions were found to be in the low micromolar range, indicating potent activity .

- Crystal Structure Analysis : X-ray crystallography revealed important structural insights into the compound’s interactions. The presence of intramolecular hydrogen bonds between the amide and carbonyl groups enhances its stability and binding affinity . The dihedral angles between the benzoyl and chlorophenyl moieties were measured, providing data on conformational flexibility that may influence biological activity.

- Pharmacological Implications : Given its receptor inhibition capabilities, this compound is being investigated for its potential use in treating diseases associated with chronic inflammation, such as rheumatoid arthritis and multiple sclerosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamide | Contains bromine instead of chlorine | Potentially similar receptor interactions |

| N-(2-benzoylphenyl)-4-(dimethylsulfamoyl)benzamide | Lacks halogen substituents | Reduced potency in receptor inhibition |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide (CAS 6162-67-0)

- Structural Difference: The nitro group (-NO₂) at the 4-position replaces the chloro (-Cl) group in the target compound.

- Impact: Molecular Weight: The nitro analog has a molecular weight of 481.52 g/mol (C₂₄H₂₃N₃O₆S) compared to the target compound’s theoretical molecular weight of ~466.0 g/mol (assuming C₂₄H₂₂ClN₂O₄S). The nitro group increases molecular weight and may reduce solubility due to higher polarity . LogP: The nitro derivative has a calculated LogP of 5.78, suggesting high lipophilicity.

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

- Structural Difference : Lacks the sulfamoyl group; features ethoxymethoxy and dichlorophenyl substituents.

- Impact :

Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)

- Structural Difference : Incorporates a triazolone ring and methanesulfonamide group.

- Impact: Bioactivity: The triazolone moiety enhances herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), a target absent in the diethylsulfamoyl group of the target compound .

Table 1: Key Properties of Selected Benzamide Derivatives

*Estimated based on structural similarity.

Functional Group Analysis

- Sulfamoyl vs.

- Chloro vs. Nitro Substituents : The 4-chloro group in the target compound is less electron-withdrawing than the nitro group in its analog, which may alter binding affinity in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.